molecular formula C24H24O8 B2547554 ethyl 7-(2-isopropoxy-2-oxoethoxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate CAS No. 610764-93-7

ethyl 7-(2-isopropoxy-2-oxoethoxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B2547554
CAS No.: 610764-93-7
M. Wt: 440.448
InChI Key: RQXBMEWWPGBQOE-UHFFFAOYSA-N
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Description

Ethyl 7-(2-isopropoxy-2-oxoethoxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is a synthetic chromene derivative characterized by a fused benzopyranone core. Its structure includes:

  • Chromene backbone: A 4-oxo-4H-chromene system, providing rigidity and conjugation.
  • Substituents:
    • A 2-methoxyphenyl group at position 3, contributing steric bulk and electronic effects.
    • A 2-isopropoxy-2-oxoethoxy chain at position 7, introducing ester functionality and branching.
    • An ethyl ester at position 2, enhancing lipophilicity.

Chromene derivatives are widely studied for their photophysical properties, biological activity (e.g., anti-inflammatory, antiviral), and applications in materials science .

Properties

IUPAC Name

ethyl 3-(2-methoxyphenyl)-4-oxo-7-(2-oxo-2-propan-2-yloxyethoxy)chromene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O8/c1-5-29-24(27)23-21(16-8-6-7-9-18(16)28-4)22(26)17-11-10-15(12-19(17)32-23)30-13-20(25)31-14(2)3/h6-12,14H,5,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXBMEWWPGBQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC(C)C)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 7-(2-isopropoxy-2-oxoethoxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is a synthetic compound belonging to the chromene family, which has garnered interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C24H24O8C_{24}H_{24}O_8 with a molecular weight of approximately 432.45 g/mol. The compound features multiple functional groups that contribute to its biological activity, including an ethyl ester and methoxy phenyl groups.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Notably, it has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies.

  • Induction of Apoptosis : this compound induces apoptosis in cancer cells through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins. This mechanism is crucial for its efficacy against drug-resistant cancer cells .
  • Inhibition of Tumor Growth : The compound has demonstrated the ability to inhibit tumor growth in xenograft models, suggesting its potential for in vivo applications. Studies indicate that it can selectively target cancer cells while sparing normal cells, which is a significant advantage in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound has been pivotal in optimizing its anticancer properties. Modifications to the chromene structure have led to derivatives with enhanced potency and selectivity against various cancer types. For instance, analogs with different substituents on the phenyl ring have shown varied levels of cytotoxicity, indicating that specific structural features are critical for biological activity .

Case Studies

Several case studies have explored the efficacy of this compound:

  • Leukemia Models : In vitro studies using leukemia cell lines demonstrated that this compound could overcome drug resistance by inducing apoptosis selectively in resistant cells compared to their parental counterparts .
  • Solid Tumors : Preclinical trials indicated that the compound effectively reduced tumor size in solid tumor models, showcasing its potential for further development as a therapeutic agent.

Data Table: Biological Activity Summary

Activity TypeObservationsReference
CytotoxicitySignificant against various cancer lines
Apoptosis InductionActivation of caspases
Tumor Growth InhibitionEffective in xenograft models
SelectivityTargets drug-resistant cells

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent-Driven Variations in Physical and Chemical Properties

The table below summarizes key differences between the target compound and analogs:

Compound Name Molecular Weight Substituents (Positions) Melting Point (°C) Solubility Key Functional Groups
Ethyl 7-(2-isopropoxy-2-oxoethoxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate (Target) ~460.4* 7: OCH₂COO-iPr; 3: 2-MeO-Ph N/A† Likely moderate‡ Ester, ether, ketone
4-(Decyloxy)phenyl 7-(trifluoromethyl)-2-oxo-2H-chromene-3-carboxylate (I) 522.5 7: CF₃; 4: OPh-C10H21 98–100 Low in H₂O Trifluoromethyl, long-chain
Methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate (3) 275.3 7: N(Et)₂; 3: COOMe Oil (no MP) High in DCM Amino, ester
Ethyl 7-hydroxy-6-iodo-2-oxo-2H-chromene-3-carboxylate 362.1 6: I; 7: OH 160–162 Low in H₂O Iodo, hydroxyl

*Calculated based on formula. ‡Predicted from ester/ether functionalities.

Key Observations:
  • Branching vs. Chain Length : The isopropoxy group in the target compound reduces crystallinity compared to linear alkoxy chains (e.g., decyloxy in Compound I), which exhibit higher melting points .
  • Electron-Withdrawing Groups: The trifluoromethyl group in Compound I enhances thermal stability and hydrophobicity, whereas the diethylamino group in Compound 3 improves solubility in polar solvents .
  • Halogen Effects: The iodo substituent in the Sonogashira coupling precursor reduces solubility but enables cross-coupling reactivity .

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